Cas no 60807-25-2 (Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate)

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate is a heterocyclic compound featuring a pyridoindole core structure with methoxy and ester functional groups. This scaffold is of interest in medicinal chemistry due to its potential as a building block for bioactive molecules, particularly in the development of alkaloid-derived pharmaceuticals. The methoxy substitution at the 4-position enhances electronic properties, while the methyl ester at the 1-position offers versatility for further derivatization. Its rigid polycyclic framework may contribute to binding affinity in target interactions. The compound is typically utilized in research settings for the synthesis of analogs with potential pharmacological applications, such as CNS-targeting agents or enzyme inhibitors.
Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate structure
60807-25-2 structure
商品名:Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
CAS番号:60807-25-2
MF:C14H12N2O3
メガワット:256.2567
CID:836823
PubChem ID:181292

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
    • 4-Methoxy-1-methoxycarbonyl-beta-carboline
    • 4-Methoxy-1-methoxycarbonyl-β-carboline
    • 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester
    • W1176
    • 4-methoxy-b-carboline-1-carboxylic acid methyl ester
    • 4-Methoxy-beta-carboline-1-carboxylic acid methyl ester
    • 9H-Pyrido[3,4-b]indole-1-carboxylic acid,4-methoxy-, methyl ester
    • 60807-25-2
    • CS-0017862
    • FS-8869
    • A-carboline-1-carboxylic acid methylester
    • 4-Methoxy-
    • DTXSID70976283
    • A868886
    • A-carboline
    • 4-Methoxy-1-methoxycarbonyl-
    • HY-N1905
    • AKOS022184881
    • [ "" ]
    • インチ: 1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3
    • InChIKey: WNNUGSXDGKSRRG-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C([H])N=C(C(=O)OC([H])([H])[H])C2=C1C1=C([H])C([H])=C([H])C([H])=C1N2[H]

計算された属性

  • せいみつぶんしりょう: 256.08486
  • どういたいしつりょう: 256.085
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.34
  • ふってん: 509.1°C at 760 mmHg
  • フラッシュポイント: 261.7°C
  • 屈折率: 1.688
  • PSA: 64.21

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate セキュリティ情報

  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6008-5 mg
4-Methoxy-1-methoxycarbonyl-β-carboline
60807-25-2
5mg
¥4915.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M39710-5 mg
Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
60807-25-2
5mg
¥5120.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087673-5mg
4-Methoxy-β-carboline-1-carboxylic acid methylester
60807-25-2 98%
5mg
¥2947.00 2024-05-07
TargetMol Chemicals
TN6008-5 mg
4-Methoxy-1-methoxycarbonyl-β-carboline
60807-25-2 98%
5mg
¥ 3,560 2023-07-11
TargetMol Chemicals
TN6008-1 mL * 10 mM (in DMSO)
4-Methoxy-1-methoxycarbonyl-β-carboline
60807-25-2 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
TargetMol Chemicals
TN6008-5mg
4-Methoxy-1-methoxycarbonyl-β-carboline
60807-25-2
5mg
¥ 3560 2024-07-20
Ambeed
A810013-5mg
4-Methoxy-1-Methoxycarbonyl-beta-Carboline
60807-25-2 98+%
5mg
$284.0 2024-04-18
A2B Chem LLC
AG74761-5mg
4-Methoxy-1-Methoxycarbonyl-beta-Carboline
60807-25-2
5mg
$635.00 2024-04-19
TargetMol Chemicals
TN6008-1 ml * 10 mm
4-Methoxy-1-methoxycarbonyl-β-carboline
60807-25-2
1 ml * 10 mm
¥ 3660 2024-07-20

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate 関連文献

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylateに関する追加情報

Comprehensive Overview of Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate (CAS No. 60807-25-2)

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate, with the CAS number 60807-25-2, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the beta-carboline family, a class of alkaloids known for their diverse biological activities. Researchers are particularly interested in its potential applications in neuropharmacology and cancer therapeutics, given its structural similarity to other bioactive beta-carbolines.

The molecular structure of Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate features a pyridoindole core, which is a fused ring system combining pyridine and indole moieties. This unique architecture contributes to its pharmacological properties, including interactions with neurotransmitter receptors and enzyme inhibition. Recent studies have explored its role as a precursor in the synthesis of more complex molecules targeting neurodegenerative diseases and metabolic disorders, aligning with current trends in precision medicine.

In the context of drug discovery, CAS 60807-25-2 is often discussed alongside small molecule inhibitors and kinase modulators, reflecting its relevance in signal transduction research. Its methoxy and ester functional groups enhance its solubility and bioavailability, making it a valuable scaffold for medicinal chemistry optimizations. These attributes have led to its inclusion in high-throughput screening libraries for identifying novel therapeutic agents.

From a synthetic perspective, Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate is typically prepared via Pictet-Spengler reactions or multicomponent couplings, methodologies that are frequently searched in organic synthesis databases. Its stability under physiological conditions and compatibility with green chemistry principles further elevate its appeal for industrial-scale production. Researchers are also investigating its derivatives for antioxidant and anti-inflammatory effects, topics highly relevant to aging research and chronic disease management.

The compound’s nomenclature, including its IUPAC name and CAS registry number, is critical for accurate literature searches and patent filings. As interest grows in natural product analogs and bioactive heterocycles, 60807-25-2 serves as a bridge between traditional alkaloid chemistry and modern structure-activity relationship (SAR) studies. Its potential synergies with nanotechnology platforms for drug delivery are another emerging area of exploration.

In summary, Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate (CAS 60807-25-2) exemplifies the intersection of chemical innovation and biomedical research. Its versatility in addressing contemporary challenges like drug resistance and targeted therapy underscores its importance in the scientific community. Future directions may include computational modeling to predict its ADMET properties and collaborations with AI-driven drug design initiatives, reflecting the dynamic evolution of this field.

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Amadis Chemical Company Limited
(CAS:60807-25-2)Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
A868886
清らかである:99%
はかる:5mg
価格 ($):256.0